

A Researcher's Guide to 3,4-Diaminobenzophenone: Cross-Referencing Supplier Specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Diaminobenzophenone**

Cat. No.: **B196073**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative overview of **3,4-Diaminobenzophenone** from various suppliers, offering a cross-referenced look at their specifications. Experimental methodologies for key quality control parameters are also detailed to provide a comprehensive understanding of product evaluation.

Comparative Analysis of Supplier Specifications

Sourcing high-quality reagents is a critical first step in any scientific endeavor. Below is a summary of the product specifications for **3,4-Diaminobenzophenone** as provided by prominent chemical suppliers.

Property	Thermo Fisher Scientific	Sigma-Aldrich / Merck	TCI Chemicals	Otto Chemie
CAS Number	39070-63-8	39070-63-8	39070-63-8[1]	39070-63-8[2]
Molecular Formula	<chem>C13H12N2O</chem>	<chem>C13H12N2O</chem>	<chem>C13H12N2O</chem> [1]	<chem>C13H12N2O</chem> [2]
Molecular Weight	212.25 g/mol	212.25 g/mol	212.25 g/mol [1]	212.25 g/mol [2]
Purity / Assay	≥98.5% (Titration with <chem>HClO4</chem>)	97%	>98.0% (GC)[1]	98%+[2]
Melting Point	115°C to 119°C	115-117°C (lit.)	Not Specified	115-117°C (lit.) [2]
Appearance	Yellow to orange-brown powder	Not Specified	Light yellow to Brown to Dark green powder to crystal[1]	Solid[2]
Infrared Spectrum	Conforms	Not Specified	Not Specified	Not Specified

Key Experimental Protocols

To ensure the reliability of experimental results, understanding the methods used to determine the properties of a starting material is crucial. While supplier-specific protocols are often proprietary, the following are detailed, generally accepted methodologies for the key experiments cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds. A reverse-phase HPLC method is commonly employed for the analysis of **3,4-Diaminobenzophenone**.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 μm) is a suitable choice.[3]
- Mobile Phase: A mixture of methanol and 0.1% aqueous phosphoric acid in a 60:40 ratio.[3]
For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[4]
- Flow Rate: A typical flow rate is 1.0 mL/min.[3]
- Detection: UV detection at a wavelength of 254 nm.[3]
- Column Temperature: Maintained at 30°C.[3]
- Procedure: A sample of **3,4-Diaminobenzophenone** is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and minor peaks for any impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

Melting Point Determination

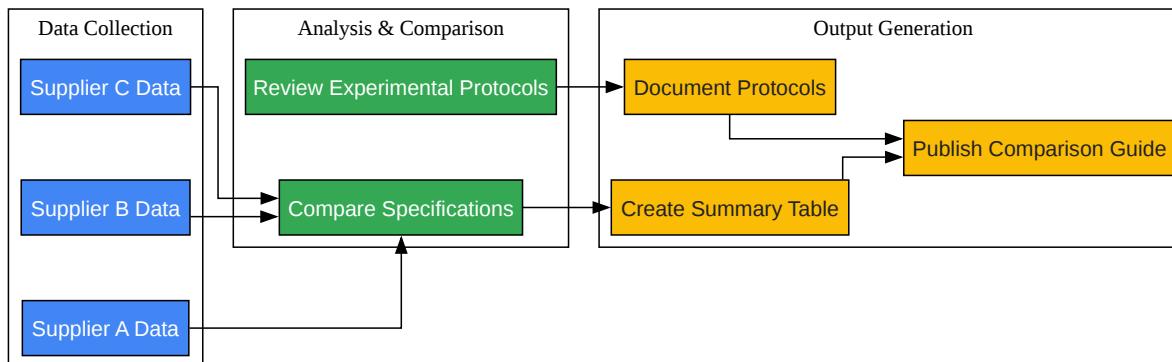
The melting point is a fundamental physical property that serves as a key indicator of purity. Pure crystalline solids exhibit a sharp melting point range.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **3,4-Diaminobenzophenone** is packed into a capillary tube to a height of about 3 mm.
- Instrumentation: A melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup can be used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

- The temperature at which the entire sample has melted is recorded as the end of the melting range.
- A narrow melting range (e.g., 0.5-1°C) is indicative of high purity.

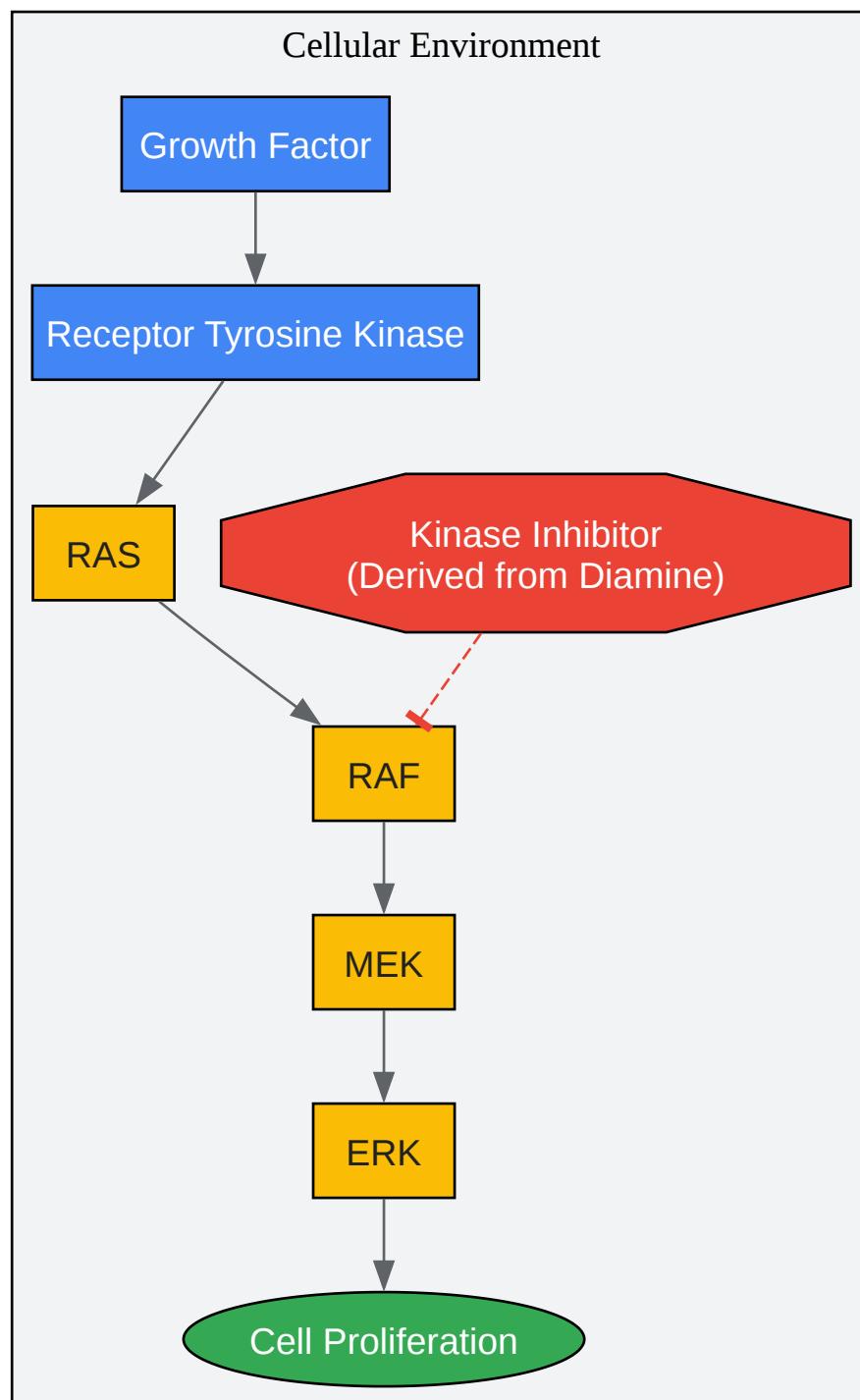
Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy


FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming its structure.

Methodology:

- Sample Preparation: A small amount of **3,4-Diaminobenzophenone** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.[5]
- Instrumentation: A standard FTIR spectrometer.
- Procedure:
 - A background spectrum of the KBr pellet or the empty ATR crystal is recorded.
 - The sample is placed in the spectrometer, and the infrared spectrum is recorded over a range of approximately 4000 to 400 cm^{-1} .
 - The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in **3,4-Diaminobenzophenone**, such as N-H stretches from the amine groups and the C=O stretch from the ketone group.

Visualizing Methodologies and Pathways


To further clarify the processes and potential applications, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Workflow for cross-referencing supplier data.

While **3,4-Diaminobenzophenone** is primarily a building block, its derivatives can play roles in various biological pathways. The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, synthesized from a diamine precursor, could act.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Diaminobenzophenone | 39070-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3,4-Diamino benzophenone, 98% - 39070-63-8 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 4. 3,4-Diaminobenzophenone | SIELC Technologies [sielc.com]
- 5. 3,4-Diaminobenzophenone | C13H12N2O | CID 135520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to 3,4-Diaminobenzophenone: Cross-Referencing Supplier Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b196073#cross-referencing-3-4-diaminobenzophenone-properties-from-different-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com